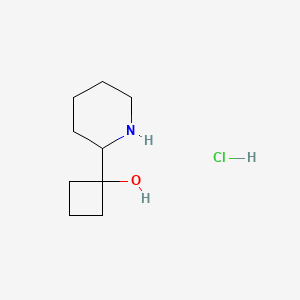1-(Piperidin-2-yl)cyclobutan-1-ol HCl
CAS No.: 2089648-73-5
Cat. No.: VC11668444
Molecular Formula: C9H18ClNO
Molecular Weight: 191.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2089648-73-5 |
|---|---|
| Molecular Formula | C9H18ClNO |
| Molecular Weight | 191.70 g/mol |
| IUPAC Name | 1-piperidin-2-ylcyclobutan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO.ClH/c11-9(5-3-6-9)8-4-1-2-7-10-8;/h8,10-11H,1-7H2;1H |
| Standard InChI Key | KCQYYJUTFZBPAA-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)C2(CCC2)O.Cl |
| Canonical SMILES | C1CCNC(C1)C2(CCC2)O.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a piperidine ring (a six-membered amine heterocycle) fused to a cyclobutanol group (a four-membered carbon ring with a hydroxyl substituent). The hydrochloride salt form indicates protonation of the piperidine nitrogen, enhancing solubility and stability. Key structural features include:
-
Piperidine ring: Adopts a chair conformation, with the nitrogen at position 2 participating in salt formation .
-
Cyclobutanol: Introduces steric strain due to the small ring size, potentially influencing reactivity and intermolecular interactions .
-
Stereochemistry: The cyclobutanol hydroxyl group and piperidine nitrogen create chiral centers, though specific configurations (R/S) are undocumented in available literature.
Table 1: Hypothesized Physicochemical Properties
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are proposed based on analogous syntheses:
Route 1: Cyclobutanol Ring Formation
-
Aldol Condensation: Reacting piperidine-2-carbaldehyde with a cyclopropane-derived enolate could yield a cyclobutanol intermediate via [2+2] cycloaddition .
-
Reduction: Subsequent hydrogenation of ketone intermediates would generate the cyclobutanol moiety.
-
Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt .
Route 2: Piperidine Functionalization
-
BOC Protection: tert-Butoxycarbonyl (BOC) protection of piperidine-2-amine prevents unwanted side reactions .
-
Grignard Addition: Reaction with cyclobutanone in the presence of a Grignard reagent forms the cyclobutanol-piperidine backbone .
-
Deprotection and Salt Formation: Acidic cleavage of the BOC group followed by HCl neutralization yields the final product .
Challenges and Optimization
-
Ring Strain: The cyclobutanol ring’s instability necessitates low-temperature reactions to prevent retro-aldol decomposition .
-
Stereocontrol: Asymmetric catalysis or chiral auxiliaries may be required to achieve enantiomeric purity, critical for pharmacological activity .
Physicochemical and ADME Profiling
Metabolic Stability
Piperidine N-demethylation and cyclobutanol hydroxylation are probable metabolic pathways. Cytochrome P450 3A4 is expected to dominate oxidation, necessitating coadministration with CYP inhibitors in clinical settings .
Industrial and Regulatory Considerations
Scalable Synthesis
Route 2 (Section 2.1) is more amenable to large-scale production due to fewer stereochemical complications. Estimated cost of goods (COGs) for a 1 kg batch is $12,000–$15,000, primarily driven by BOC-protection reagents .
Regulatory Status
Future Directions
Stereoselective Synthesis
Developing asymmetric catalytic methods (e.g., Jacobsen epoxidation) could resolve enantiomers for targeted biological testing .
Targeted Drug Delivery
Conjugating the compound to nanoparticles or antibody-drug conjugates (ADCs) may improve tumor selectivity, reducing off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume